
2-Nitro-4,6-bis(trifluoromethyl)phenol
Overview
Description
Scientific Research Applications
Herbicidal Applications
One of the notable applications of compounds related to 2-Nitro-4,6-bis(trifluoromethyl)phenol is in the field of agriculture, specifically as selective herbicides. Novel compounds containing the 2,4-bis-(trifluoromethyl)-6-nitrophenol structure have demonstrated exceptional effectiveness in this area (Jacod, 2004).
Complexation with Metals
Research has shown that nitrophenol-based ligands can form complexes with various metals. For instance, novel Ni(II) complexes synthesized from nitrophenol-based ligands have been studied for their DNA binding abilities and phosphatase-like activities, demonstrating the influence of ligand denticity and metal-metal distance on kinetics (Bhardwaj & Singh, 2014).
Catalytic Oxidation
In the field of chemistry, (nitrosonaphtholato)metal complex-catalyzed oxidation processes have been explored. These complexes, which include bis(1-nitroso-2-naphtholato)manganese(II), have been used for the catalytic oxidation of phenols, demonstrating the essential role of the manganese(II) catalyst, molecular oxygen, and phosphine ligand in these reactions (Nishino, Satoh, Yamashita & Kurosawa, 1999).
Detection of Nitroaromatics
The detection of nitroaromatic compounds (NACs) by metal-organic frameworks (MOFs) is a crucial application. Research has been conducted to develop MOFs that are highly sensitive to phenolic NACs, particularly 2,4,6-trinitrophenol (TNP), with high quenching efficiency. This involves the integration of functionalization strategies like decoration of pore-walls with trifluoromethyl groups and extension in π-conjugated systems (Hu et al., 2020).
Electrocatalytic Reduction
The electrocatalytic reduction of nitrophenols, such as 4-nitrophenol (4-NP), is another significant application. Studies have shown that materials like bismuth oxide decorated multi-walled carbon nanotubes are effective electrocatalysts for this purpose, offering applications in reducing water pollution (Dighole, Munde, Mulik & Sathe, 2020).
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided .
Biochemical Analysis
Biochemical Properties
It is known that this compound is the major product of solution phase photodecomposition of fluorodifen
Molecular Mechanism
It is known that this compound is used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
properties
IUPAC Name |
2-nitro-4,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKCPBODHTCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612480 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50563-73-0 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


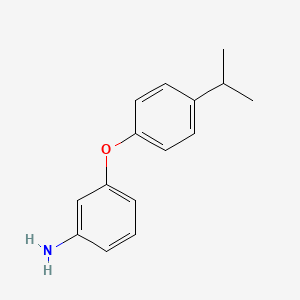

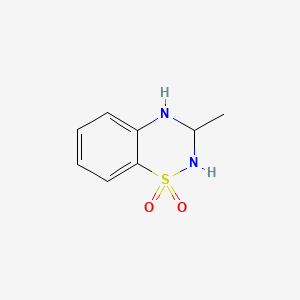
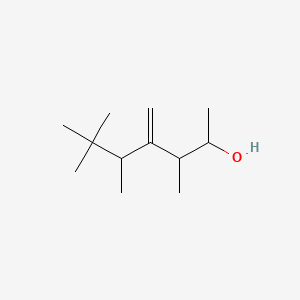
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)

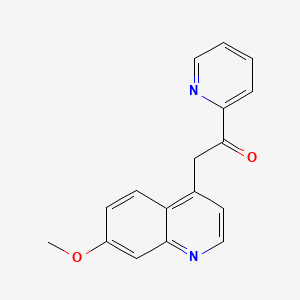



![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)
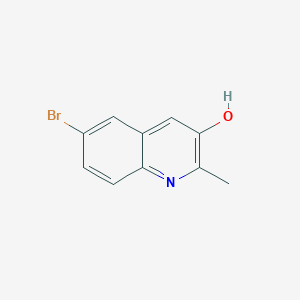
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)